molecular formula C17H31N3 B14703583 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine CAS No. 23826-81-5

2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine

Cat. No.: B14703583
CAS No.: 23826-81-5
M. Wt: 277.4 g/mol
InChI Key: KXKWYJXQCCEVEB-UHFFFAOYSA-N
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Description

2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is a complex organic compound that features a pyridine ring substituted with a dimethylaminoethyl and an octylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine typically involves the reaction of 2-chloropyridine with N-(2-dimethylaminoethyl)-N-octylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the development of advanced materials such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine involves its interaction with specific molecular targets. The dimethylaminoethyl group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The octylamino group provides hydrophobic interactions, which can stabilize the compound within lipid environments. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyridine: A simpler analog with similar basicity and nucleophilicity.

    2-(2-Dimethylaminoethoxy)pyridine: Another analog with an ethoxy linker instead of an octylamino group.

    Chlorphenamine: A compound with a similar pyridine structure but different substituents.

Uniqueness

2-(N-(2-Dimethylaminoethyl)-N-octylamino)pyridine is unique due to its combination of hydrophilic and hydrophobic groups, which confer amphiphilic properties. This makes it particularly useful in applications requiring interaction with both aqueous and lipid environments, such as drug delivery and material science.

Properties

CAS No.

23826-81-5

Molecular Formula

C17H31N3

Molecular Weight

277.4 g/mol

IUPAC Name

N,N-dimethyl-N'-octyl-N'-pyridin-2-ylethane-1,2-diamine

InChI

InChI=1S/C17H31N3/c1-4-5-6-7-8-11-14-20(16-15-19(2)3)17-12-9-10-13-18-17/h9-10,12-13H,4-8,11,14-16H2,1-3H3

InChI Key

KXKWYJXQCCEVEB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCN(C)C)C1=CC=CC=N1

Origin of Product

United States

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